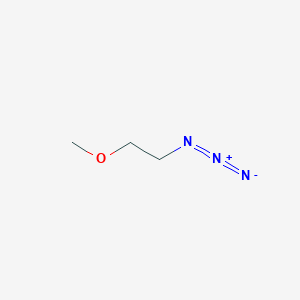
4-(2-Methoxyethylcarbamoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethylcarbamoylamino)benzoic acid, also known as meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. The chemical structure of meclofenamic acid is similar to other NSAIDs such as aspirin, ibuprofen, and naproxen. However, meclofenamic acid has unique properties that make it a valuable tool for scientific research.
Mecanismo De Acción
Meclofenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and their production is increased in response to tissue injury or infection. By inhibiting COX enzymes, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid are similar to those of other NSAIDs. In addition to its anti-inflammatory and analgesic effects, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid has been shown to have antipyretic (fever-reducing) and antiplatelet (blood-thinning) effects. However, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid has also been shown to have some unique effects, such as the ability to inhibit the activity of certain ion channels in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid for laboratory experiments is its well-established mechanism of action and safety profile. Meclofenamic acid has been extensively studied in both animal and human models, and its effects are well understood. However, one limitation of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid is its relatively low potency compared to other NSAIDs. This may limit its usefulness in certain experiments where high doses or potent inhibitors are required.
Direcciones Futuras
There are many potential future directions for research involving 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid. One area of interest is the development of new NSAIDs that are more potent or have fewer side effects than existing drugs. Another area of interest is the use of 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid as a tool to study the role of ion channels in the nervous system, which could have implications for the treatment of pain and other neurological disorders. Finally, 4-(2-Methoxyethylcarbamoylamino)benzoic acid acid may have potential as a therapeutic agent for the treatment of cancer, although further research is needed to explore this possibility.
Métodos De Síntesis
Meclofenamic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with 2-methoxyethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Meclofenamic acid has a wide range of applications in scientific research. It has been used as a tool to study the mechanisms of inflammation and pain, as well as to investigate the role of various enzymes and receptors in these processes. Meclofenamic acid has also been used to study the effects of NSAIDs on the gastrointestinal tract, as well as to investigate the potential use of NSAIDs in cancer therapy.
Propiedades
IUPAC Name |
4-(2-methoxyethylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-7-6-12-11(16)13-9-4-2-8(3-5-9)10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCDEHBCZRUWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethylcarbamoylamino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2558589.png)
![6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2558590.png)
![(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B2558591.png)


![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)


![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2558597.png)


![7-tert-butyl-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558605.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)